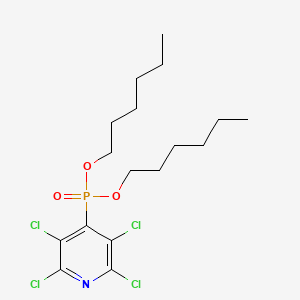
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester is a chemical compound with the molecular formula C17H26Cl4NO3P It is a derivative of phosphonic acid and contains a pyridinyl group substituted with four chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester typically involves the esterification of phosphonic acid with the corresponding alcohol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process. The reaction can be represented as follows:
Phosphonic acid+Hexanol→Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated pyridinyl derivatives.
Substitution: The chlorine atoms on the pyridinyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted pyridinyl compounds.
Scientific Research Applications
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester
- Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, diethyl ester
Uniqueness
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The presence of four chlorine atoms on the pyridinyl ring also contributes to its distinct properties compared to other phosphonic acid derivatives.
Properties
CAS No. |
62652-94-2 |
|---|---|
Molecular Formula |
C17H26Cl4NO3P |
Molecular Weight |
465.2 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-dihexoxyphosphorylpyridine |
InChI |
InChI=1S/C17H26Cl4NO3P/c1-3-5-7-9-11-24-26(23,25-12-10-8-6-4-2)15-13(18)16(20)22-17(21)14(15)19/h3-12H2,1-2H3 |
InChI Key |
DUBPUAXGCKHSSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(C1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















